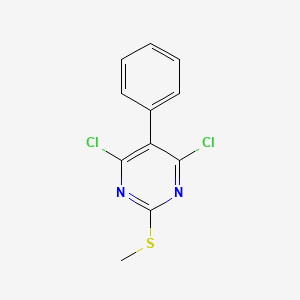

4,6-Dichloro-2-methylthio-5-phenylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-methylsulfanyl-5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2S/c1-16-11-14-9(12)8(10(13)15-11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTMZMBTPXASSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214668 | |

| Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64415-11-8 | |

| Record name | 4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64415-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-methylthio-5-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis and Characterization of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine: A Medicinal Chemistry Keystone

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide provides an in-depth, experience-driven protocol for the synthesis and rigorous characterization of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine, a key intermediate for drug discovery and development. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, replicable experimental procedure, and outline a comprehensive analytical workflow to verify the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically-grounded resource for the preparation of this valuable molecular scaffold.

Strategic Synthesis: From Thiobarbituric Acid to Dichloropyrimidine

The synthesis of this compound is efficiently achieved through a two-step process starting from the readily available 2-Thiobarbituric acid. The overarching strategy involves an initial methylation followed by a robust chlorination step.

Principle and Mechanistic Rationale

The chosen synthetic pathway is predicated on well-established and reliable chemical transformations.

-

Step 1: S-Methylation of 2-Thiobarbituric Acid: The first step involves the selective methylation of the sulfur atom of 2-Thiobarbituric acid. This reaction proceeds via a nucleophilic substitution where the thiolate, formed under basic conditions, attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide). This yields 4,6-dihydroxy-2-methylthiopyrimidine.[3]

-

Step 2: Dichlorination with Phosphorus Oxychloride (POCl₃): The subsequent conversion of the dihydroxy intermediate to the target dichloropyrimidine is a critical step.[3] Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent widely used for this type of transformation.[4][5] The reaction mechanism involves the activation of the pyrimidine's hydroxyl groups by POCl₃, converting them into better leaving groups, which are then displaced by chloride ions. The use of an excess of POCl₃ often serves as both the reagent and the reaction solvent, driving the reaction to completion.[6][7] The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst and acid scavenger.[6][7]

Synthesis Pathway Diagram

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity |

| 2-Thiobarbituric acid | 504-17-6 | 144.15 g/mol | (1.0 eq) |

| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | (2.2 eq) |

| Dimethyl Sulfate | 77-78-1 | 126.13 g/mol | (1.1 eq) |

| Phosphorus Oxychloride | 10025-87-3 | 153.33 g/mol | (Excess) |

| N,N-Dimethylaniline | 121-69-7 | 121.18 g/mol | (Catalytic) |

| Phenylboronic Acid | 98-80-6 | 121.93 g/mol | (1.2 eq) |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | (0.05 eq) |

| Sodium Carbonate | 497-19-8 | 105.99 g/mol | (2.0 eq) |

Procedure:

Step 1: Synthesis of 4,6-Dihydroxy-2-methylthiopyrimidine

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiobarbituric acid in an aqueous solution of sodium hydroxide at room temperature.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add dimethyl sulfate dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3, which will cause a solid to precipitate.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2-methylthiopyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-methylthiopyrimidine

-

To a flask equipped with a reflux condenser and a calcium chloride drying tube, add the 4,6-dihydroxy-2-methylthiopyrimidine from the previous step.

-

Add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[7]

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4,6-dichloro-2-methylthiopyrimidine.

Step 3: Suzuki Coupling to introduce the Phenyl group

-

To a solution of 4,6-dichloro-2-methylthiopyrimidine in a suitable solvent (e.g., toluene/ethanol/water mixture), add phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of sodium carbonate.

-

Heat the mixture to reflux under a nitrogen atmosphere for 12-18 hours.

-

After cooling, separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[8][9][10] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9][11] Ensure an emergency shower and eyewash station are readily accessible.[8][11]

-

Dimethyl sulfate is a potent alkylating agent and is carcinogenic and corrosive. Handle with extreme caution, using appropriate PPE.

-

The quenching of POCl₃ is a highly exothermic process and can release toxic fumes.[12] Perform this step slowly and with adequate cooling and ventilation.[12]

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈Cl₂N₂S |

| Molecular Weight | 271.17 g/mol [13] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum provides information about the different types of protons in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~7.4-7.6 ppm (m, 5H): This multiplet corresponds to the five protons of the phenyl ring.

-

~2.6 ppm (s, 3H): This singlet represents the three protons of the methylthio (-SCH₃) group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum helps in identifying all the unique carbon atoms in the structure.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~170-175 ppm: Corresponds to the C2 carbon attached to the sulfur and two nitrogen atoms.

-

~160-165 ppm: Aromatic carbons C4 and C6 of the pyrimidine ring.

-

~128-135 ppm: Carbons of the phenyl ring.

-

~115-120 ppm: C5 carbon of the pyrimidine ring.

-

~14-16 ppm: Carbon of the methylthio (-SCH₃) group.

-

MS (Mass Spectrometry) : Mass spectrometry confirms the molecular weight of the compound.

-

Expected m/z: The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 270, along with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺).

Overall Workflow

The entire process from synthesis to final characterization is summarized in the following workflow diagram.

Caption: Comprehensive workflow for synthesis and characterization.

Conclusion

This guide has outlined a reliable and well-rationalized methodology for the synthesis of this compound. By following the detailed experimental protocols and employing the specified characterization techniques, researchers can confidently produce and verify this important chemical intermediate. The inherent value of the pyrimidine scaffold in drug discovery underscores the significance of robust synthetic and analytical procedures for accessing such building blocks.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

-

Loba Chemie. (2015). Phosphorus Oxychloride Extra Pure MSDS. Retrieved from [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available at: [Link]

-

ResearchGate. (2017). Why we should use POCl₃/PCl₅ mixture in chlorination of pyrimidine and not only POCl₃? Retrieved from [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. ResearchGate. Available at: [Link]

-

Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Semantic Scholar. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of pure 4,6-dihloropyrimidine.

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

- Lynch, D. E., & McClenaghan, I. (2001). This compound. Acta Crystallographica Section E Structure Reports Online, 57(3), o264–o265.

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

SpectraBase. (n.d.). 4,6-Dichloro-2-methylthio-5-phenyl-pyrimidine [1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

- Pocrifka, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6945.

-

PrepChem. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

- Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

El-Gazzar, A. R. B. A., et al. (2010). 1H NMR and 13C NMR Spectra. Retrieved from [https://www.researchgate.net/publication/267389809_Synthesis_and_anticancer_activity_of_some_new_dihydropyrido23-d56-d]dipyrimidine_and_dihydropyrido23-d]pyrimidine_derivatives]([Link])

-

Amerigo Scientific. (n.d.). This compound (95%). Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. lobachemie.com [lobachemie.com]

- 11. nj.gov [nj.gov]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine

This guide provides a comprehensive overview of the essential physicochemical properties of 4,6-dichloro-2-methylthio-5-phenylpyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The following sections delve into its structural and physical characteristics, outline robust experimental methodologies for their determination, and provide context for its reactivity and handling. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's behavior.

Core Molecular Identity and Structural Features

This compound is a substituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry. The core structure consists of a pyrimidine ring functionalized with two chlorine atoms at positions 4 and 6, a methylthio group at position 2, and a phenyl group at position 5.

The presence of the electron-withdrawing chlorine atoms and the phenyl group significantly influences the molecule's electronic properties and reactivity. The methylthio group can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can alter the compound's biological activity and physicochemical properties.[1]

Key Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈Cl₂N₂S | [2][3][4] |

| Molecular Weight | 271.17 g/mol | [2][3][4] |

| CAS Number | 64415-11-8 | [2][3][5] |

| MDL Number | MFCD00006084 | [2][4] |

| PubChem CID | 623101 | [2] |

| Appearance | Yellow crystalline powder or chunks | [6] |

Fundamental Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For this compound, the literature reports a melting range of 107-111 °C .[3] A sharp melting range within this window is indicative of high purity, whereas a broader and depressed melting range suggests the presence of impurities.[7]

Boiling Point

The boiling point for this compound has been reported as 364.3 °C at 760 mmHg .[6] This relatively high boiling point is consistent with its molecular weight and the presence of polarizable chlorine atoms and the aromatic phenyl ring, which contribute to intermolecular forces.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a crucial parameter in drug design, as it correlates with a molecule's ability to cross biological membranes.

The calculated XLogP3 value for this compound is 4.17230 .[6] A positive logP value indicates a preference for the lipid phase, classifying the compound as lipophilic (or hydrophobic).[8][9] This suggests it will have low solubility in aqueous media and higher solubility in organic solvents.

Experimental Determination of Physicochemical Properties

The following sections detail standardized protocols for the experimental verification of the key physicochemical properties. The rationale behind critical steps is explained to ensure methodological robustness and data integrity.

Protocol for Melting Point Determination

The capillary method is the standard for accurate melting point determination.[10][11]

Methodology:

-

Sample Preparation: The crystalline sample of this compound must be a fine, dry powder to ensure uniform heat transfer.[10] If necessary, gently crush the sample using a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the sealed end of the capillary on a hard surface.[12]

-

Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating (10-20 °C/min) can be performed to find an approximate melting point.[7][12]

-

Accurate Determination: A fresh sample is prepared. The melting point apparatus is preheated to a temperature approximately 20 °C below the estimated melting point.[12] The heating rate is then reduced to a slow and steady 1-2 °C per minute.[12] This slow rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[12]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal transforms into a liquid is recorded as the completion of melting. The result is reported as a melting range.[12]

Diagram of the Melting Point Determination Workflow

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | CAS: 64415-11-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. CAS 64415-11-8 | 4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine - Synblock [synblock.com]

- 5. This compound | 64415-11-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

"4,6-Dichloro-2-methylthio-5-phenylpyrimidine CAS number 64415-11-8"

An In-depth Technical Guide to 4,6-Dichloro-2-methylthio-5-phenylpyrimidine (CAS No. 64415-11-8)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a polysubstituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structure is characterized by a central pyrimidine ring functionalized with two reactive chlorine atoms at positions 4 and 6, a methylthio group at position 2, and a phenyl substituent at position 5. This unique arrangement of functional groups, particularly the electrophilic nature of the C4 and C6 positions, makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its utility for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 64415-11-8 | [1][2] |

| Molecular Formula | C₁₁H₈Cl₂N₂S | [1] |

| Molecular Weight | 271.17 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 38-42 °C (for the related compound without the phenyl group) | [4] |

| Boiling Point | 135-136 °C at 14 mmHg (for the related compound without the phenyl group) | [4] |

| Solubility | Soluble in many organic solvents. |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. The methyl protons of the methylthio group (-SCH₃) would appear as a singlet, typically in the range of δ 2.5-3.0 ppm. The protons of the phenyl group would appear as a multiplet in the aromatic region, typically between δ 7.0-8.0 ppm. The exact chemical shifts can be influenced by the solvent used.[5]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the methylthio group would appear in the aliphatic region (around δ 10-20 ppm). The carbons of the pyrimidine and phenyl rings would appear in the aromatic region (δ 120-170 ppm). The carbons attached to the chlorine atoms (C4 and C6) would be significantly deshielded.

-

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.17 g/mol ). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key indicator of its structure.

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and C-Cl stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, likely starting from simpler precursors to build the substituted pyrimidine ring. A plausible synthetic pathway, adapted from methodologies for similar pyrimidine derivatives, is outlined below.[6]

Synthetic Pathway Overview

The synthesis can be approached by first constructing a 2-thiouracil derivative, followed by methylation of the sulfur atom, and finally chlorination of the hydroxyl groups.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Thio-5-phenylbarbituric acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl phenylmalonate and thiourea.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-thio-5-phenylbarbituric acid.

Step 2: Synthesis of 2-Methylthio-5-phenyl-4,6-dihydroxypyrimidine

-

Dissolve 2-thio-5-phenylbarbituric acid in an aqueous solution of sodium hydroxide.

-

Add dimethyl sulfate dropwise to the solution while stirring.

-

Continue stirring at room temperature until the methylation is complete.

-

Acidify the reaction mixture to precipitate the product.

-

Filter, wash with water, and dry to yield 2-methylthio-5-phenyl-4,6-dihydroxypyrimidine.

Step 3: Synthesis of this compound

-

To a flask containing 2-methylthio-5-phenyl-4,6-dihydroxypyrimidine, add an excess of phosphorus oxychloride (POCl₃).[6]

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.[6]

-

Heat the mixture to reflux for a few hours.

-

After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the two chlorine atoms at the C4 and C6 positions. These positions are highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the chlorine atoms themselves. Consequently, the compound readily undergoes nucleophilic aromatic substitution (SₙAr) reactions.[7]

Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack : A nucleophile attacks one of the electron-deficient carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Chloride : The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.

Examples of Key Reactions

-

Reaction with Amines (Amination) : This compound can react with primary or secondary amines to yield the corresponding amino-pyrimidines. The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the HCl formed.

-

Reaction with Alkoxides (Alkoxylation) : Reaction with sodium or potassium alkoxides results in the formation of the corresponding alkoxy-pyrimidines.

-

Reaction with Thiolates (Thiolation) : Thiolates can displace the chlorine atoms to form thioether derivatives.

The substitution can be controlled to achieve either mono- or di-substitution by carefully controlling the stoichiometry of the nucleophile and the reaction conditions.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. This compound serves as a valuable building block for the synthesis of biologically active molecules. The two chlorine atoms provide handles for introducing various functionalities through nucleophilic substitution, allowing for the exploration of chemical space around the pyrimidine core.

Derivatives of dichloropyrimidines have been investigated for a range of biological activities, including but not limited to:

The phenyl group at the 5-position can also be further functionalized, adding another layer of diversity to the molecules that can be synthesized from this scaffold. For instance, related compounds are key intermediates in the synthesis of drugs like Ticagrelor, an antiplatelet agent.[12][13][14]

Safety and Handling

Hazard Identification: Based on safety data for this compound and structurally related dichloropyrimidines, it should be handled with care. It is classified as:

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[15][17]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[17]

-

Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19][20]

-

Avoid generating dust.

Conclusion

This compound is a highly functionalized and reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactive chlorine sites allow for facile derivatization through nucleophilic substitution reactions, making it an attractive scaffold for the development of novel compounds with diverse biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

- Google Patents. (n.d.). CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

-

Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka. [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Sci-Hub. (2001). This compound. [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2000). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

-

ResearchGate. (2018). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

-

National Institutes of Health. (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. PMC. [Link]

-

PubMed. (2011). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. [Link]

-

ResearchGate. (2000). (PDF) 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

-

MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. [Link]

-

ResearchGate. (2001). ChemInform Abstract: Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link]

-

DTPM. (2021). SAFETY DATA SHEET Formic acid 33015-1L. [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

University of Massachusetts Lowell. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Supporting Information. (n.d.). [PDF] 3 - Supporting Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. aceschem.com [aceschem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 13. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 14. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 15. fishersci.com [fishersci.com]

- 16. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Restricted [jnjmedicalconnect.com]

- 18. dtpm.com [dtpm.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. media.adeo.com [media.adeo.com]

Spectroscopic Profile of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 4,6-Dichloro-2-methylthio-5-phenylpyrimidine (CAS No. 64415-11-8). This molecule, a substituted pyrimidine, is of significant interest in medicinal chemistry and drug development, with studies indicating its potential anti-inflammatory properties.[1] A thorough understanding of its structural features, elucidated through modern spectroscopic techniques, is paramount for its application in synthesis, quality control, and structure-activity relationship (SAR) studies. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic interpretation and supported by comparative data from related pyrimidine derivatives.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The subject of this guide, this compound, features a unique combination of substituents: two chlorine atoms, a methylthio group, and a phenyl ring. Each of these moieties contributes distinct electronic and steric characteristics that are reflected in its spectral fingerprint. Accurate interpretation of this fingerprint is crucial for confirming the compound's identity, purity, and for predicting its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, with distinct signals for the protons of the methylthio group and the phenyl ring. The absence of protons on the pyrimidine ring itself simplifies the spectrum, allowing for clear observation of the substituent signals.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -SCH₃ | ~2.6 | Singlet | 3H | The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring. |

| Phenyl-H | ~7.3 - 7.6 | Multiplet | 5H | The protons of the phenyl ring will appear as a complex multiplet in the aromatic region. |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. This is particularly useful for confirming the presence of all carbon atoms and for gaining insight into their electronic environment.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| -SCH₃ | ~14 | Typical range for a methylthio group attached to an aromatic system. |

| Phenyl C-H | ~128-130 | Aromatic carbons with attached protons. |

| Phenyl C (quaternary) | ~135 | The carbon of the phenyl ring attached to the pyrimidine ring. |

| Pyrimidine C-Cl | ~160 | Carbons on the pyrimidine ring bonded to chlorine are significantly deshielded. |

| Pyrimidine C-S | ~170 | The carbon atom of the pyrimidine ring attached to the sulfur atom. |

| Pyrimidine C-Phenyl | ~117 | The carbon of the pyrimidine ring bonded to the phenyl group. |

Note: Predicted chemical shifts are based on general values for substituted pyrimidines and may vary based on experimental conditions.

Rationale Behind NMR Experimental Choices

The acquisition of high-quality NMR spectra is contingent on appropriate experimental parameters. For a routine analysis of this compound, a standard one-dimensional proton and a proton-decoupled carbon-13 experiment would be sufficient for structural confirmation.

Typical ¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 300-500 MHz

-

Solvent: CDCl₃ or DMSO-d₆

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

Typical ¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 75-125 MHz

-

Solvent: CDCl₃ or DMSO-d₆

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl and pyrimidine rings, as well as the C-Cl and C-S bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1400-1300 | C-H Bending | Medium |

| ~800-700 | C-Cl Stretch | Strong |

| ~700-600 | C-S Stretch | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and gaining further structural insights.

Molecular Ion and Isotopic Pattern

For this compound (C₁₁H₈Cl₂N₂S), the molecular weight is 271.17 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

Fragmentation Pathways

The fragmentation of substituted pyrimidines in an electron ionization (EI) mass spectrometer is largely governed by the nature and position of the substituents. Common fragmentation pathways include the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.

Expected Fragmentation:

-

Loss of a chlorine radical (-Cl): This would result in a significant fragment ion at m/z ~236.

-

Loss of the methylthio radical (-SCH₃): This would lead to a fragment at m/z ~224.

-

Cleavage of the phenyl group (-C₆H₅): This would produce a fragment at m/z ~194.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard ¹H spectrum using a 30° pulse width and a relaxation delay of 1 second.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a 30° pulse width and a relaxation delay of 2 seconds.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of the molecular ion.

Visualization of Workflows

General Spectroscopic Analysis Workflow

Caption: A conceptual workflow for the comprehensive spectroscopic characterization of this compound.

Mass Spectrometry Fragmentation Logic

Caption: Predicted primary fragmentation pathways for this compound under electron ionization.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous confirmation of its chemical structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the unique molecular ion and fragmentation pattern in the mass spectrum collectively serve as a robust analytical profile for this compound. This technical guide serves as a valuable resource for researchers, enabling confident identification, purity assessment, and further investigation of this promising molecule in the context of drug discovery and development.

References

-

Lynch, D. E., & McClenaghan, I. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, 57(3), o264–o265. [Link]

-

P035 New compounds against ulcerative colitis through molecular topology. (2006). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. Among these, 4,6-Dichloro-2-methylthio-5-phenylpyrimidine is a compound of significant interest due to its trifunctionalized core, presenting multiple reaction sites for further chemical elaboration. The presence of reactive chloro-, methylthio-, and phenyl- groups on the pyrimidine scaffold makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents and novel materials. Notably, this compound has been utilized in the synthesis of specialized catalysts and has demonstrated in vivo anti-inflammatory activity, highlighting its potential in drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis, purification, and single-crystal X-ray diffraction analysis of this compound. It is designed to offer researchers and drug development professionals a detailed understanding of its three-dimensional structure and the experimental methodologies required for its characterization.

Physicochemical Properties

A foundational aspect of any chemical study is the characterization of the compound's basic physical and chemical properties. These data are crucial for quality control, reaction setup, and data interpretation.

| Property | Value |

| Molecular Formula | C₁₁H₈Cl₂N₂S |

| Molecular Weight | 271.17 g/mol |

| CAS Number | 64415-11-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 107-111 °C |

Synthesis and Crystallization

Proposed Synthetic Pathway

The synthesis commences with a phenyl-substituted active methylene compound, which undergoes a condensation reaction with a suitable thiourea derivative to form the pyrimidine ring. Subsequent chlorination and methylation steps yield the final product.

Sources

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 4,6-Dichloro-2-methylthio-5-phenylpyrimidine

Abstract

4,6-Dichloro-2-methylthio-5-phenylpyrimidine stands as a pivotal intermediate in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of complex, biologically active molecules.[1][2] The strategic importance of this heterocycle lies in the differential reactivity of its two chlorine atoms at the C4 and C6 positions, which allows for selective and sequential functionalization. This guide provides an in-depth analysis of the factors governing this reactivity, focusing on the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the electronic and steric influences of the resident substituents and furnish field-proven, step-by-step protocols for key transformations, including amination, alkoxylation, and Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Core Principles: The Reactivity Landscape of a Substituted Dichloropyrimidine

The chemical behavior of this compound is fundamentally dictated by the electron-deficient nature of the pyrimidine ring. The two ring nitrogen atoms act as powerful electron sinks, withdrawing electron density from the carbon atoms and thereby activating the C4 and C6 positions for nucleophilic attack.[3] This inherent electronic deficiency is the primary driver for the facile displacement of the chloro substituents via the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr reaction proceeds through a characteristic two-step addition-elimination sequence:

-

Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon (C4 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Chloride Elimination: The aromatic system is restored through the expulsion of a chloride leaving group, resulting in the final substituted product.[3]

The following diagram illustrates this fundamental mechanistic pathway.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The Decisive Role of Substituents in Regioselectivity

While symmetrically substituted 4,6-dichloropyrimidines exhibit equivalent reactivity at both positions for the initial substitution, the title compound presents a more nuanced case.[3][4] The substituents at C2 and C5 introduce electronic and steric asymmetry, creating a preference for nucleophilic attack at one chlorine over the other.

-

2-Methylthio Group (-SMe): This group exerts a dual electronic influence. While it possesses an electron-donating resonance effect, its inductive effect can modulate the electron density of the ring. The primary impact of the -SMe group is to further activate the C4 and C6 positions relative to the C2 position, reinforcing the general reactivity order in halopyrimidines: C4(6) > C2.[5]

-

5-Phenyl Group (-Ph): This substituent is the dominant factor in dictating regioselectivity between the C4 and C6 positions.

-

Steric Hindrance: The phenyl group provides significant steric bulk, impeding the approach of a nucleophile to the adjacent C4 and C6 positions. Crystallographic data on the title compound reveals a significant dihedral angle between the pyrimidine and phenyl rings, meaning the phenyl ring is twisted out of plane, which creates a three-dimensional pocket around the C4 and C6 atoms. This steric congestion is often the most critical factor, particularly when employing bulky nucleophiles, which will preferentially attack the less hindered position.

-

Electronic Effect: The phenyl group is generally considered weakly electron-withdrawing by induction, which would subtly enhance the electrophilicity of the adjacent carbons. However, this electronic influence is typically subordinate to its profound steric impact.

-

The interplay of these factors is crucial for designing selective synthetic strategies.

Caption: Key factors influencing the regioselective substitution of chlorine atoms.

Field-Proven Methodologies for Selective Functionalization

The selective transformation of one or both chlorine atoms is the gateway to vast chemical diversity. The choice between SNAr and palladium-catalyzed cross-coupling depends on the desired bond type (C-N, C-O, C-C) and the nature of the coupling partners.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most direct method for introducing heteroatom nucleophiles. The reaction conditions can be tuned to favor either mono- or di-substitution.

The introduction of an amino group is a cornerstone transformation in drug discovery.

-

Causality Behind Experimental Choices: This reaction is typically performed at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.[4] A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.[4][6] Polar aprotic solvents like DMF or DMAc are ideal as they can solvate the ionic intermediates and withstand high temperatures.

Detailed Experimental Protocol: Mono-Amination via SNAr

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-4.0 mmol, 2.0-4.0 eq.) and the desired primary or secondary amine (1.0-1.2 mmol, 1.0-1.2 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 3-5 mL).

-

Reaction Execution: Seal the vial and heat the mixture to 100-140 °C. Stir vigorously for 12-24 hours.[4]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the mono-aminated product.

The displacement of chlorine with an oxygen nucleophile provides access to valuable ether derivatives.

-

Causality Behind Experimental Choices: This reaction is often performed with a pre-formed or in situ generated alkoxide. Using the corresponding alcohol as the solvent ensures a high concentration of the nucleophile.[7] A strong base like sodium hydroxide (NaOH) or sodium hydride (NaH) is used to deprotonate the alcohol, generating the more potent alkoxide nucleophile. These reactions can often proceed at room temperature due to the high reactivity of alkoxides.[4]

Detailed Experimental Protocol: Mono-Alkoxylation

-

Vessel Preparation: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq.) in the desired anhydrous alcohol (e.g., methanol, ethanol; 5-10 mL).

-

Base Addition: Carefully add sodium hydroxide (1.1 mmol, 1.1 eq.) or sodium hydride (1.1 mmol, 1.1 eq., 60% dispersion in mineral oil) in portions.[4]

-

Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl). Remove the alcohol solvent under reduced pressure.

-

Purification: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and certain C-N bonds where SNAr is not feasible, palladium-catalyzed reactions are indispensable tools. The general reactivity order for halopyrimidines in these reactions mirrors that of SNAr, with the C4(6) positions being more reactive than C2.[5]

This reaction is the premier method for creating carbon-carbon bonds by coupling the dichloropyrimidine with an organoboron reagent.

-

Causality Behind Experimental Choices: The Suzuki reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] A palladium(0) source, such as Pd(PPh₃)₄, is essential.[9][10] A base (e.g., K₃PO₄, K₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium.[8] A mixed solvent system, often containing water (e.g., Dioxane/H₂O), is used to dissolve both the organic and inorganic reagents.[9][11]

Detailed Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

-

Vessel Preparation: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1-1.5 mmol, 1.1-1.5 eq.), and a base such as potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).[9]

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[9]

-

Solvent Addition and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to 70-90 °C under an inert atmosphere for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of a wider range of amines, often under milder conditions.[12][13]

-

Causality Behind Experimental Choices: This reaction requires a specific catalyst system comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., Xantphos, X-Phos).[14][15] The ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine without competing in the reaction.[15]

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Pd-catalyzed cross-coupling cycle | Addition-elimination |

| Catalyst | Requires Pd catalyst and specialized ligand[12] | Typically uncatalyzed[12] |

| Reaction Conditions | Often milder, can proceed at lower temperatures[12] | Often requires elevated temperatures (100-140 °C)[4] |

| Substrate Scope | Very broad; tolerant of many functional groups and weakly nucleophilic amines[12] | Can be limited by amine nucleophilicity and pyrimidine electronics[12] |

| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃) | Weaker bases (e.g., K₂CO₃, DIPEA) |

| Cost & Complexity | Higher cost (catalyst, ligand); more sensitive to air/moisture | Lower cost and operationally simpler |

Table 1: Comparison of Buchwald-Hartwig Amination and SNAr for Dichloropyrimidines.

Strategic Synthesis: A Decision-Making Workflow

Choosing the optimal synthetic route requires careful consideration of the target molecule and the available reagents. The following workflow provides a logical framework for this decision-making process.

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion

This compound is a highly adaptable and synthetically valuable scaffold. The reactivity of its C4 and C6 chlorine atoms is a predictable function of the electronic nature of the pyrimidine ring and the steric influence of the C5-phenyl substituent. By understanding these governing principles, researchers can rationally select between Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling reactions to achieve selective functionalization. The protocols and strategic insights provided in this guide serve as a robust foundation for the efficient and targeted synthesis of novel pyrimidine derivatives, empowering the advancement of drug discovery and development programs.

References

- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem.

- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.

- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. FAQ.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Buchwald–Hartwig amin

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- This compound 95 64415-11-8. Sigma-Aldrich.

- This compound. Sci-Hub.

- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. Benchchem.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.

- This compound | CAS 64415-11-8. SCBT.

- CAS 64415-11-8 | 4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine. Synblock.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 64415-11-8 | 4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine - Synblock [synblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Nucleophilic Substitution Reactions of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 4,6-dichloro-2-methylthio-5-phenylpyrimidine. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel bioactive molecules, including kinase inhibitors and other therapeutic agents.[1][2][3][4]

Core Concepts: The Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.[5][6] The primary mechanism for the substitution of these halogens is the SNAr reaction, which proceeds through a two-step addition-elimination pathway.

Mechanism of SNAr Reaction:

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.[6][7]

The reactivity of halogen-substituted pyrimidines generally follows the order C4(6) > C2 » C5.[5] This preference is attributed to the greater activation by the two ring nitrogen atoms at the C4 and C6 positions.

The Substrate: this compound

A thorough understanding of the substrate is paramount to predicting its reactivity. Let's dissect the influence of each substituent on the pyrimidine core.

-

4,6-Dichloro Groups: The two chlorine atoms are the primary leaving groups in SNAr reactions. Their strong electron-withdrawing inductive effect further activates the pyrimidine ring towards nucleophilic attack.

-

2-Methylthio Group: The methylthio (-SMe) group at the C2 position has a dual electronic effect. It is electron-withdrawing inductively but can be a weak electron-donating group through resonance. Compared to a chloro or sulfonyl group, the methylthio group is generally less reactive and often remains intact during initial substitutions at the C4/C6 positions.[8][9] However, it can be displaced under more forcing conditions or after oxidation to a more labile sulfone group (-SO₂Me).[10][11]

-

5-Phenyl Group: The phenyl group at the C5 position is a crucial modulator of reactivity. Its steric bulk can influence the accessibility of the adjacent C4 and C6 positions to incoming nucleophiles. Electronically, the phenyl ring can be either electron-donating or electron-withdrawing depending on its own substitution, but in its unsubstituted form, it is generally considered to be weakly electron-withdrawing via induction and capable of resonance effects that can stabilize the Meisenheimer intermediate.

Regioselectivity in Nucleophilic Substitution

For this compound, the initial nucleophilic substitution is expected to occur preferentially at the C4 or C6 position. Due to the symmetrical nature of the 4 and 6 positions in the parent dichloropyrimidine, mono-substitution can lead to a mixture of products if the nucleophile is not directed. However, the presence of the 5-phenyl group can introduce a degree of regioselectivity.

Generally, nucleophilic substitution on 2,4-dichloropyrimidines favors the C4 position.[12][13] The presence of an electron-withdrawing group at C5 further enhances this selectivity for the C4 position.[14][15]

Visualizing the Reaction Pathway

Caption: General SNAr mechanism at the C4/C6 position.

Reactions with Various Nucleophiles

The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Amination Reactions

Reactions with amines are fundamental for the synthesis of many biologically active compounds.[6]

-

Primary and Secondary Amines: These nucleophiles will readily displace one of the chlorine atoms at either the C4 or C6 position. To achieve mono-substitution, controlling the stoichiometry of the amine is crucial. The use of a weak base is often employed to neutralize the HCl generated during the reaction.[10]

-

Aromatic Amines: Generally less nucleophilic than aliphatic amines, they may require more forcing conditions (higher temperatures) or the use of a catalyst.[5]

Reactions with Oxygen Nucleophiles

-

Alkoxides: Sodium or potassium alkoxides in their corresponding alcohols are effective for introducing alkoxy groups. For instance, sodium ethoxide in ethanol has been shown to selectively displace one chlorine atom in 4,6-dichloro-2-(methylthio)pyrimidine.[16]

-

Hydroxide: Aqueous base can lead to hydrolysis of the chloro groups to hydroxyl groups, though this may require harsh conditions.

Reactions with Sulfur Nucleophiles

-

Thiolates: Sodium or potassium thiolates will readily displace the chlorine atoms to form thioethers.

Experimental Protocols

The following are representative, detailed protocols for conducting nucleophilic substitution reactions on this compound, based on established methodologies for similar substrates.[1][6]

Protocol for Mono-amination

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 5 mL), add the desired amine (1.0 mmol) and a base like potassium carbonate (K₂CO₃, 2.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-140 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1][6]

-

Work-up: After completion, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired mono-aminated product.[6]

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for a mono-amination reaction.

Data Presentation: Predicted Reactivity and Regioselectivity

The following table summarizes the expected outcomes for the nucleophilic substitution on this compound with various nucleophiles.

| Nucleophile | Predicted Major Product | Reaction Conditions | Expected Regioselectivity |

| Primary/Secondary Amine | 4-Amino-6-chloro-2-methylthio-5-phenylpyrimidine | Mild heating (80-120 °C), Base (e.g., K₂CO₃) | High for C4/C6 mono-substitution |

| Aromatic Amine | 4-Anilino-6-chloro-2-methylthio-5-phenylpyrimidine | Higher temperatures (120-150 °C), possibly catalyst | High for C4/C6 mono-substitution |

| Alkoxide (e.g., EtO⁻) | 4-Chloro-6-ethoxy-2-methylthio-5-phenylpyrimidine | Room temperature to mild heating | High for C4/C6 mono-substitution |

| Thiolate (e.g., PhS⁻) | 4-Chloro-2-methylthio-6-(phenylthio)-5-phenylpyrimidine | Room temperature | High for C4/C6 mono-substitution |

Conclusion and Future Directions

This compound is a versatile building block for the synthesis of a wide array of functionalized pyrimidines. The predictable nature of its SNAr reactions allows for the selective introduction of various nucleophiles at the C4 and C6 positions. Further exploration into the sequential displacement of both chlorine atoms, as well as the subsequent modification of the 2-methylthio group, will undoubtedly lead to the discovery of novel compounds with significant potential in drug discovery and materials science. The strategic use of this substrate will continue to be a valuable tool for medicinal chemists in the development of next-generation therapeutics.

References

- Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak bases anilines and secondary aliphatic amines selectively displace the chloride group.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- 4,6-Dichloro-2-(methylthio)pyrimidine.

- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- 4,6-Dichloropyrimidine synthesis. ChemicalBook.

- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC - NIH.

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Preparation method of 4, 6-dichloropyrimidine.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- Concerted Nucleophilic Aromatic Substitution Reactions.

- SNAr reaction mechanism. YouTube.

- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- Pyrimidines. Part II.

- 4,6-Dichloro-2-(methylthio)pyrimidine 98 6299-25-8. Sigma-Aldrich.

- ChemInform Abstract: Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Request PDF.

- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

- Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. PMC - NIH.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

Sources

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine

For: Researchers, Scientists, and Drug Development Professionals

Abstract